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Compound of Interest

Compound Name: Lanicemine-d5

Cat. No.: B15143451 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research findings for

lanicemine (formerly AZD6765), a low-trapping N-methyl-D-aspartate receptor (NMDAR)

channel blocker. The data presented herein summarizes its pharmacological profile,

mechanism of action, and effects in various preclinical models, offering critical insights for

researchers in the field of glutamatergic modulation for neuropsychiatric disorders.

Pharmacological Profile
Lanicemine is an NMDAR antagonist that exhibits a distinct pharmacological profile compared

to other channel blockers like ketamine. Its key characteristic is its low-trapping nature, which is

hypothesized to contribute to a wider therapeutic window with reduced psychotomimetic side

effects.

In Vitro Binding and Functional Data
Preclinical in vitro studies have characterized the binding affinity and channel-blocking

properties of lanicemine. These studies highlight its interaction with the NMDA receptor channel

pore.
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Assay Ketamine Lanicemine Reference

Binding (Ki) 0.15 µM

Not explicitly

quantified in the

provided text, but

described as "low-to-

moderate affinity"

[1]

NMDA Channel

Trapping
86% 54% [1][2]

Experimental Protocol: NMDA Channel Trapping Assay

The trapping of lanicemine within the NMDA channel was assessed and compared to

ketamine. This was likely determined using electrophysiological patch-clamp techniques on

cells expressing NMDA receptors. The protocol would involve the following general steps:

Whole-cell voltage-clamp recordings are performed on neurons or recombinant cells

expressing NMDARs.

The NMDA receptors are activated by the application of glutamate and a co-agonist like

glycine.

Lanicemine or ketamine is applied in the presence of the agonists to allow the drug to enter

and block the open channel.

After the channel is blocked, the agonists are washed out, which closes the channel gate.

The agonists are then reapplied. The degree of block that persists upon this reapplication of

agonists indicates the extent to which the drug was "trapped" within the channel during the

closed state. A lower percentage indicates that the drug can more easily dissociate from the

closed channel, a characteristic of low-trapping blockers.[1]

Preclinical Efficacy and Behavioral Studies
Lanicemine has been evaluated in rodent models to determine its antidepressant-like effects

and to differentiate its behavioral profile from that of ketamine.
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Antidepressant-like Activity in Mice
Studies in mice have demonstrated that lanicemine, particularly when combined with other

agents, can produce significant antidepressant-like effects.

Model Treatment Dose Outcome Reference

Tail Suspension

Test (TST) -

Naïve Mice

Lanicemine 10 mg/kg
Active (reduced

immobility)
[3]

Tail Suspension

Test (TST) -

Naïve Mice

Lanicemine +

Hyperforin

2 mg/kg + 1

mg/kg (non-

active doses

alone)

Active (reduced

immobility)
[4]

Tail Suspension

Test (TST) -

Naïve Mice

Lanicemine +

Hyperforin

10 mg/kg + 2.5

mg/kg (active

doses)

Sustained

antidepressant

effect at 72 hours

[3][4]

Chronic

Corticosterone-

Treated Mice

Lanicemine +

Hyperforin

10 mg/kg + 2.5

mg/kg

Active (reduced

immobility)
[4]

Chronic Restraint

Stress + Zinc-

Deficient Diet

Lanicemine +

Hyperforin
Not specified

Restored

behavioral

deficits

[5]

Experimental Protocol: Tail Suspension Test (TST)

The TST is a widely used behavioral assay to screen for potential antidepressant drugs in

rodents.

Animals: Male mice are typically used.

Apparatus: The apparatus consists of a box open on one side, with a hook or ledge at the

top from which the mouse can be suspended.
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Procedure: Mice are suspended by their tails using adhesive tape, placed approximately 1

cm from the tip of the tail. They are suspended for a set period, typically 6 minutes.

Data Acquisition: The session is recorded, and the total time the animal remains immobile is

measured. Immobility is defined as the absence of any movement except for minor

respiratory movements.

Interpretation: A reduction in the duration of immobility is interpreted as an antidepressant-

like effect.

Electrophysiological Studies in Rodents
Quantitative electroencephalography (qEEG) has been employed to compare the central

nervous system effects of lanicemine and ketamine in rats. These studies aimed to functionally

align the doses of the two compounds based on their impact on brain electrical activity.

Experimental Protocol: Quantitative Electroencephalography (qEEG) in Rats

Animals: Male Sprague-Dawley rats were used.

Surgical Implantation: Rats were surgically implanted with skull screw electrodes over the

frontal and temporal cortices for continuous EEG recording.

Behavioral Task: Animals were trained to perform a single-tone operant discrimination task

for a food reward to ensure they were in a consistent behavioral state.

Drug Administration: Lanicemine (3, 10, or 30 mg/kg), ketamine (1, 3, 10, or 30 mg/kg), or a

vehicle control was administered via intraperitoneal injection.

EEG Recording: EEG was recorded for a 30-minute baseline period before dosing and for

three subsequent 30-minute periods after dosing.

Data Analysis: The recorded EEG data was subjected to a fast Fourier transform to compute

power density from 1 to 50 Hz. The changes in power in different frequency bands (delta,

theta, alpha, beta, and gamma) were analyzed and compared between the pre- and post-

dosing periods.[1][2] The goal was to identify doses of lanicemine that produced similar
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changes in cortical activation (e.g., in the gamma band) as doses of ketamine known to have

antidepressant effects.[1]

Mechanism of Action
The primary mechanism of action of lanicemine is the blockade of the NMDAR channel.

However, its antidepressant effects are believed to be mediated by downstream signaling

cascades that enhance synaptic plasticity.

NMDAR Blockade and Calcium Signaling
As an NMDAR antagonist, lanicemine blocks the influx of Ca²⁺ through the NMDA receptor.[3]

Interestingly, in vitro studies have shown that lanicemine can enhance Ca²⁺ influx induced by

the TRPC6 channel activator, hyperforin.[3][4] This suggests a complex interplay between

different calcium signaling pathways.

Downstream Signaling Pathways
The antidepressant-like effects of lanicemine, particularly in combination with hyperforin, have

been linked to the activation of downstream signaling pathways that promote synaptogenesis

and neuronal survival. Key molecular changes observed include the enhanced expression of:

Synapsin I: A neuronal phosphoprotein that regulates neurotransmitter release.[3][4]

GluA1: A subunit of the AMPA receptor, crucial for synaptic plasticity.[3][4]

Brain-Derived Neurotrophic Factor (BDNF): A neurotrophin that plays a critical role in

neuronal survival, growth, and synaptic plasticity.[4]

The antidepressant-like activity has also been shown to be dependent on the Akt kinase

pathway.[4]
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Caption: Proposed signaling pathway for Lanicemine's antidepressant effects.

Experimental Workflows
The preclinical evaluation of lanicemine involved a series of in vitro and in vivo experiments to

characterize its profile.
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Caption: Preclinical experimental workflow for Lanicemine characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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